molecular formula C9H11ClN2O2 B14218571 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- CAS No. 826991-40-6

2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)-

Cat. No.: B14218571
CAS No.: 826991-40-6
M. Wt: 214.65 g/mol
InChI Key: HDJGXFSMKXSUJX-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a furan ring, a chloro substituent, and a pyrrolidinyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves several steps, typically starting with the preparation of the furan ring followed by the introduction of the chloro and pyrrolidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites or altering the function of target molecules, resulting in changes in cellular processes.

Comparison with Similar Compounds

2-Furancarboxamide, 4-chloro-5-(1-pyrrolidinyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

826991-40-6

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-5-pyrrolidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C9H11ClN2O2/c10-6-5-7(8(11)13)14-9(6)12-3-1-2-4-12/h5H,1-4H2,(H2,11,13)

InChI Key

HDJGXFSMKXSUJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(O2)C(=O)N)Cl

Origin of Product

United States

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